molecular formula C2H2Cl3NO B1219227 Trichloroacetamide CAS No. 594-65-0

Trichloroacetamide

Cat. No.: B1219227
CAS No.: 594-65-0
M. Wt: 162.4 g/mol
InChI Key: UPQQXPKAYZYUKO-UHFFFAOYSA-N
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Description

Trichloroacetamide is a chemical compound with the molecular formula C2H2Cl3NO. It is a derivative of acetamide where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Biochemical Analysis

Biochemical Properties

Trichloroacetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in lipid, xenobiotic, amino acid, and energy metabolism. These interactions often result in alterations in the activity of these enzymes, leading to changes in metabolic pathways. For instance, this compound exposure has been linked to the inhibition of certain enzymes, which can disrupt normal cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exposure can lead to liver inflammation, weight loss, and alterations in the hepatic transcriptome and serum metabonome in mice . These changes indicate that this compound can induce hepatotoxicity and cytotoxicity, impacting overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. For example, this compound has been shown to alter the expression of genes involved in lipid and energy metabolism, which can have downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that this compound is relatively stable, but its degradation products can also have significant effects on cellular function. Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, indicating that its impact can be sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild alterations in cellular functions, while higher doses can lead to more severe toxic effects. For instance, in mice, exposure to high concentrations of this compound resulted in significant weight loss and liver inflammation . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect lipid, xenobiotic, amino acid, and energy metabolism, leading to changes in metabolic flux and metabolite levels . These interactions can disrupt normal metabolic processes, contributing to the compound’s overall impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetamide can be synthesized through the reaction of trichloroacetonitrile with water. The reaction typically involves the hydrolysis of trichloroacetonitrile in the presence of a base or acid catalyst. The general reaction is as follows:

CCl3CN+H2OCCl3CONH2\text{CCl}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CCl}_3\text{CONH}_2 CCl3​CN+H2​O→CCl3​CONH2​

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetamide. This process involves the direct chlorination of acetamide using chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of trichloroacetic acid.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated amides or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Trichloroacetic acid.

    Reduction: Dichloroacetamide or monochloroacetamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

    Trichloroacetic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    Dichloroacetamide: Contains two chlorine atoms instead of three.

    Monochloroacetamide: Contains one chlorine atom instead of three.

Uniqueness: Trichloroacetamide is unique due to its high reactivity and versatility in various chemical reactions. The presence of three chlorine atoms significantly enhances its electrophilic nature compared to its less chlorinated counterparts, making it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2,2,2-trichloroacetamide
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InChI

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)
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InChI Key

UPQQXPKAYZYUKO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)N
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Molecular Formula

C2H2Cl3NO
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DSSTOX Substance ID

DTXSID5021671
Record name 2,2,2-Trichloroacetamide
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Molecular Weight

162.40 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name 2,2,2-Trichloroacetamide
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Vapor Pressure

0.01 [mmHg]
Record name 2,2,2-Trichloroacetamide
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CAS No.

594-65-0, 73006-90-3
Record name Trichloroacetamide
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Record name Acetamide, 2,2,2-trichloro-
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Record name 2,2,2-trichloroacetamide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Trichloroacetamide?

A1: The molecular formula of this compound is C2H2Cl3NO, and its molecular weight is 162.39 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers frequently utilize 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy to analyze this compound and its derivatives. This technique provides valuable insights into the molecular structure and dynamics of these compounds. [, ]

Q3: Can you elaborate on the significance of 35Cl NQR spectroscopy in studying this compound derivatives?

A3: 35Cl NQR allows researchers to study the impact of ring substitutions on the chlorine atoms of the trichloroacetyl group in this compound derivatives. These studies have revealed that while the effect of substitution on average 35Cl NQR frequencies might be small, it significantly impacts the compounds' crystal structure. For instance, research shows that methyl and nitro group substitutions can lead to the presence of two molecules in the asymmetric unit of the crystal structure. [, , ]

Q4: How does temperature affect the 35Cl NQR spectra of this compound derivatives?

A4: Temperature-dependent 35Cl NQR studies have provided insights into the phase transition behavior of this compound derivatives. For example, N-(4-methylphenyl)-2,2,2-trichloroacetamide undergoes a first-order phase transition around 205 K, evidenced by changes in its 35Cl NQR spectra. Researchers observed that the triplet part of the spectrum fades out around 250 K due to increased librational motions within the crystal lattice. []

Q5: What are some applications of this compound in organic synthesis?

A5: this compound derivatives have proven valuable in organic synthesis, particularly in synthesizing nitrogen-containing heterocycles. They act as radical precursors in Atom Transfer Radical Cyclization (ATRC) reactions, often catalyzed by copper(I) or ruthenium(II) complexes, leading to the formation of various lactams. [, ]

Q6: Can you give an example of a specific synthetic application of this compound derivatives?

A6: Researchers have employed this compound derivatives in the synthesis of cis-3a-aryloctahydroindol-2-ones, crucial structural elements found in alkaloids like mesembrines and crinines. This synthesis involves the cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides using a copper catalyst. The presence of alkoxycarbonyl groups on the nitrogen atom and the use of CuCl(bipyridine) as the catalyst were crucial for successful cyclization under mild conditions. []

Q7: What alternative hydride reagents have been explored in radical reactions involving this compound derivatives, and what are their effects on product formation?

A7: Besides traditional hydride reagents like tributyltin hydride (Bu3SnH), researchers have explored tris(trimethylsilyl)silane ((TMS)3SiH) as an alternative mediator in radical reactions with this compound derivatives. Interestingly, the choice of hydride reagent influences the product outcome. For instance, reactions with silyl enol ethers yield ketones when using (TMS)3SiH and alcohols with Bu3SnH. []

Q8: How are trichloroacetimidates utilized in synthetic chemistry, and what advantages do they offer?

A8: Trichloroacetimidates are versatile reagents that serve as excellent alkylating agents when activated by a Brønsted or Lewis acid. They find applications in various synthetic transformations, including forming C-N bonds through [, ]-sigmatropic rearrangements. Their ability to react with various nucleophiles, such as carboxylic acids, thiols, and indoles, under mild conditions makes them valuable tools in organic synthesis. [, , , ]

Q9: Can you elaborate on the use of trichloroacetimidates in the synthesis of glycosyl ureas?

A9: Researchers have developed a novel method for stereoselectively synthesizing alpha- and beta-glycosyl ureas using palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates. The choice of palladium-ligand catalyst dictates the alpha- or beta-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then coupled with diverse nitrogen nucleophiles to yield the desired glycosyl ureas in good yields and with high stereochemical fidelity. []

Q10: Have there been any studies on the mechanism of rearrangement of trichloroacetimidate glycosyl donors into trichloroacetamides?

A10: Yes, crossover experiments using 13C- and 15N-labeled glycosyl trichloroacetimidate donors have confirmed that this compound formation occurs through an intermolecular aglycon transfer mechanism. This mechanistic understanding has been crucial in designing more efficient glycosylation protocols, minimizing the formation of undesired side products. []

Q11: What is known about the stability of this compound under various conditions?

A11: While the provided research papers don't directly delve into the stability of this compound under various storage conditions, they highlight its reactivity and susceptibility to transformations under specific reaction conditions, such as in the presence of bases, nucleophiles, and reducing agents.

Q12: What are the known toxicological effects of this compound?

A12: Research indicates that this compound exposure can induce liver inflammation and weight loss in mice. Transcriptomic and metabonomic studies have further revealed that TCAcAm exposure can disrupt lipid, xenobiotic, amino acid, and energy metabolism, highlighting its potential for hepatotoxicity and cytotoxicity. []

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